Lipophilicity Advantage of the Bromo Substituent: XLogP3 Comparison with Non-Brominated Analog
The presence of the bromine atom at the 3-position significantly elevates lipophilicity compared to the non-brominated analog 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid (CAS 1112044-47-9). The target compound exhibits a computed XLogP3-AA of 4 [1], whereas the non-brominated analog has an XLogP3-AA of 3.3 [2]. This log P increase of +0.7 log units is directly attributable to the bromine atom.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid (CAS 1112044-47-9): 3.3 |
| Quantified Difference | +0.7 log units |
| Conditions | Computed by XLogP3 3.0 per PubChem |
Why This Matters
Higher lipophilicity can enhance membrane permeability and influence off-target binding profiles, making the brominated analog a critical tool compound for SAR studies aiming to balance potency and ADME properties.
- [1] PubChem. Compound Summary for CID 45933682, 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 155896162, 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid. National Library of Medicine. View Source
